2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide
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Overview
Description
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the isoxazole ring and the morpholinoethyl group in its structure suggests that it may exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from a suitable precursor such as an oxime.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a 4-methoxyphenylboronic acid and an appropriate isoxazole derivative.
Attachment of the Morpholinoethyl Group: The morpholinoethyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the isoxazole derivative is replaced by the morpholinoethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The isoxazole ring and morpholinoethyl group may play a crucial role in binding to these targets and modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
2-(5-phenylisoxazol-3-yl)-N-(2-morpholinoethyl)acetamide: Lacks the methoxy group on the phenyl ring.
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide: Contains a chlorine atom instead of a methoxy group.
2-(5-(4-methylphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide: Contains a methyl group instead of a methoxy group.
Uniqueness
The presence of the 4-methoxyphenyl group in 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide distinguishes it from similar compounds. This methoxy group may influence the compound’s chemical reactivity, biological activity, and overall properties, making it unique and potentially more effective in certain applications.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-morpholin-4-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-23-16-4-2-14(3-5-16)17-12-15(20-25-17)13-18(22)19-6-7-21-8-10-24-11-9-21/h2-5,12H,6-11,13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLGSQLMJFBMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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